Carbonic anhydrase inhibitor 8
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Overview
Description
Carbonic anhydrase inhibitor 8 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction crucial for various physiological processes including pH regulation, respiration, and ion transport . This compound has been studied for its potential therapeutic applications in conditions such as glaucoma, epilepsy, and inflammatory pain .
Preparation Methods
The synthesis of carbonic anhydrase inhibitor 8 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a sulfonamide derivative, which is then reacted with an appropriate amine to form the desired inhibitor. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Carbonic anhydrase inhibitor 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Carbonic anhydrase inhibitor 8 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of carbon dioxide to bicarbonate and protons, leading to a decrease in the production of aqueous humor in the eye (useful in glaucoma treatment) and a reduction in neuronal excitability (useful in epilepsy treatment) . The molecular targets include the zinc ion in the active site of the enzyme and specific amino acid residues that are crucial for enzyme activity .
Comparison with Similar Compounds
Carbonic anhydrase inhibitor 8 is unique in its structure and mechanism of action compared to other carbonic anhydrase inhibitors. Similar compounds include:
Acetazolamide: Used primarily for glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer half-life and fewer side effects.
Dorzolamide: A topical inhibitor used for reducing intraocular pressure in glaucoma.
Brinzolamide: Another topical inhibitor used for glaucoma.
Properties
Molecular Formula |
C20H25N3O4S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[(2R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide |
InChI |
InChI=1S/C20H25N3O4S/c21-28(26,27)19-8-6-17(7-9-19)20(25)23-12-11-22(15-18(23)10-13-24)14-16-4-2-1-3-5-16/h1-9,18,24H,10-15H2,(H2,21,26,27)/t18-/m1/s1 |
InChI Key |
UEDHBSMZUFBJAV-GOSISDBHSA-N |
Isomeric SMILES |
C1CN([C@@H](CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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